molecular formula C17H17NOS B4183509 2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone

2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone

Cat. No.: B4183509
M. Wt: 283.4 g/mol
InChI Key: COOQAFKSHGGEIU-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone is a complex organic compound that belongs to the class of indoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Leimgruber–Batcho indole synthesis is a well-known method for constructing indole derivatives . This method involves the reaction of o-nitrotoluene with dimethylformamide dimethyl acetal (DMF-DMA) followed by reduction and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone can undergo various chemical reactions, including:

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone stands out due to its unique combination of the benzothiophene and indoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS/c19-17(14-11-20-16-8-4-2-6-13(14)16)18-10-9-12-5-1-3-7-15(12)18/h1,3,5,7,11H,2,4,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOQAFKSHGGEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Reactant of Route 3
Reactant of Route 3
2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Reactant of Route 4
2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Reactant of Route 5
2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Reactant of Route 6
2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone

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